molecular formula C10H9N3O2 B14088166 N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide

N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide

Cat. No.: B14088166
M. Wt: 203.20 g/mol
InChI Key: BYNZGKHJRLSIJT-UHFFFAOYSA-N
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Description

N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide typically involves the reaction of anthranilic acid with formamide under specific conditions. The process begins with the formation of 2-aminobenzamide, which then undergoes cyclization to form the quinazoline ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide is unique due to the presence of the formamide group, which enhances its biological activity and allows for further functionalization. This makes it a valuable compound for the development of new therapeutic agents .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide

InChI

InChI=1S/C10H9N3O2/c14-6-11-5-9-12-8-4-2-1-3-7(8)10(15)13-9/h1-4,6H,5H2,(H,11,14)(H,12,13,15)

InChI Key

BYNZGKHJRLSIJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CNC=O

Origin of Product

United States

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